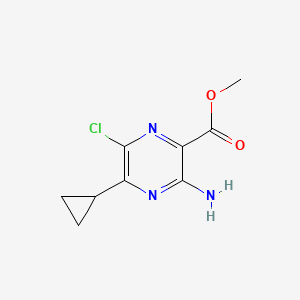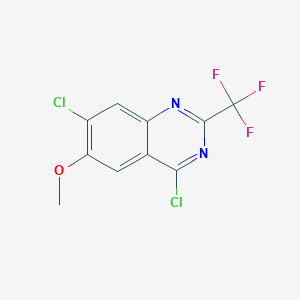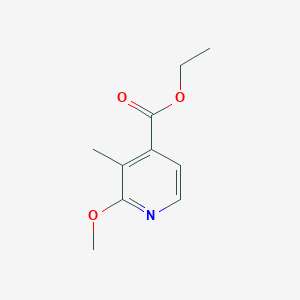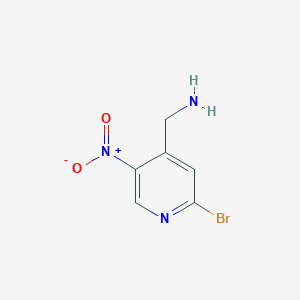
(2-Bromo-5-nitropyridin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5-nitropyridin-4-yl)methanamine is an organic compound with the molecular formula C₆H₆BrN₃O₂ It is a derivative of pyridine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-nitropyridin-4-yl)methanamine typically involves the bromination and nitration of pyridine derivatives followed by amination. One common method includes:
Bromination: Pyridine is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 2-bromopyridine.
Nitration: The brominated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position, forming 2-bromo-5-nitropyridine.
Amination: Finally, the nitro compound undergoes reduction and subsequent amination to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure precise control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-5-nitropyridin-4-yl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized back to a nitro group or further to a nitroso group using oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: (2-Amino-5-nitropyridin-4-yl)methanamine.
Oxidation: (2-Nitroso-5-nitropyridin-4-yl)methanamine.
Aplicaciones Científicas De Investigación
(2-Bromo-5-nitropyridin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Bromo-5-nitropyridin-4-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-nitropyridine: Lacks the methanamine group, making it less versatile in certain reactions.
2-Amino-5-nitropyridine: Similar structure but with an amino group instead of a bromine atom, leading to different reactivity and applications.
2-Bromo-3-nitropyridine:
Uniqueness
(2-Bromo-5-nitropyridin-4-yl)methanamine is unique due to the presence of both bromine and nitro groups, along with the methanamine moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C6H6BrN3O2 |
|---|---|
Peso molecular |
232.03 g/mol |
Nombre IUPAC |
(2-bromo-5-nitropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6BrN3O2/c7-6-1-4(2-8)5(3-9-6)10(11)12/h1,3H,2,8H2 |
Clave InChI |
XIEFRTUWNUGQAR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Br)[N+](=O)[O-])CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


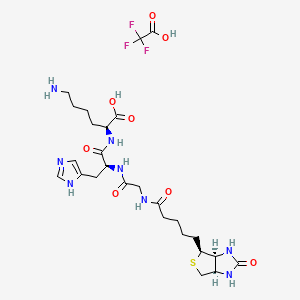

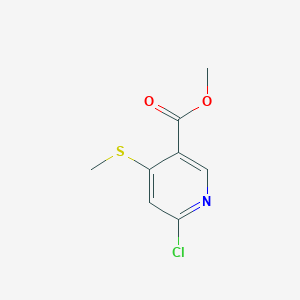
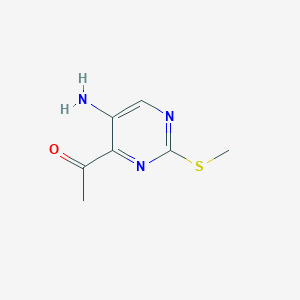
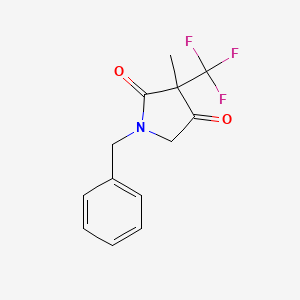
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)

